6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a tert-butoxycarbonyl (Boc)-protected amino butanoate side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction between substituted salicylaldehydes and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted amines.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-6H-benzo[c]chromen-3-yl benzoate
- 6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino-3-(4-chlorophenyl)propanoate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the Boc-protected amino butanoate side chain, which provides additional functional versatility compared to other similar compounds. This allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C22H23NO6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26) |
InChI Key |
QMBCOTDVTCVRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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